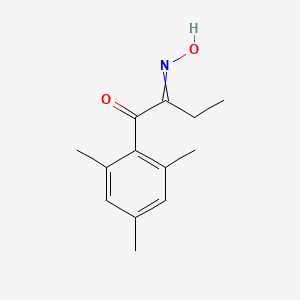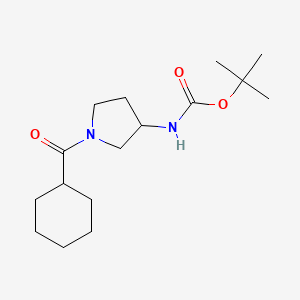
(R)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H28N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(cyclohexanecarbonyl)pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include tert-butyl hydroperoxide and benzyl cyanide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents are selected to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is often used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways .
Medicine
In medicine, ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound of the pyrrolidine ring present in ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate.
Uniqueness
What sets ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate apart from these similar compounds is its combination of the cyclohexane ring, pyrrolidine ring, and tert-butyl carbamate group. This unique structure allows for specific interactions with biological targets and makes it a versatile compound in various applications .
Propiedades
IUPAC Name |
tert-butyl N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINECTYWKHJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
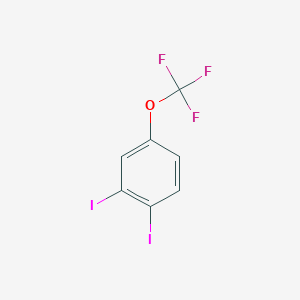
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
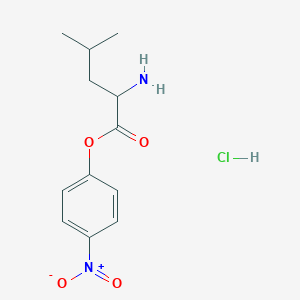
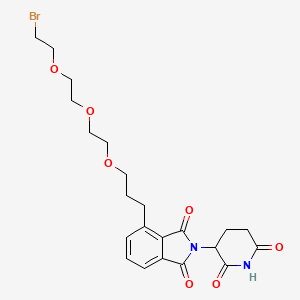
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)

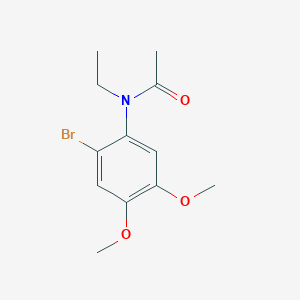
![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
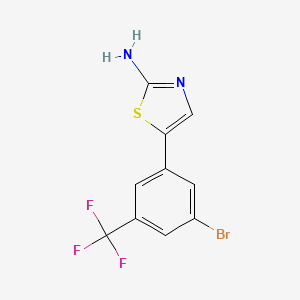
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)
